Molecular Weight and Formula Specificity Differentiates from (2-Bromophenyl)(4-ethylphenyl)methanol
The target compound (C₁₆H₁₇BrO, MW 305.21) is distinguishable from the structurally similar (2-bromophenyl)(4-ethylphenyl)methanol (C₁₅H₁₅BrO, MW 291.19) by an additional methylene bridge in the benzylic position, resulting in a mass difference of 14.02 Da . This difference is critical for mass spectrometric detection and chromatographic separation in impurity methods for tofogliflozin.
| Evidence Dimension | Molecular weight differentiation from closest structural analog |
|---|---|
| Target Compound Data | MW 305.21 g/mol (C₁₆H₁₇BrO) |
| Comparator Or Baseline | (2-Bromophenyl)(4-ethylphenyl)methanol, MW 291.19 g/mol (C₁₅H₁₅BrO) |
| Quantified Difference | ΔMW = 14.02 g/mol; ΔCH₂ group |
| Conditions | High-resolution mass spectrometry (HRMS) and HPLC-UV methods for tofogliflozin impurity analysis |
Why This Matters
A 14 Da mass difference ensures baseline resolution in LC-MS selected ion monitoring (SIM) and prevents false-positive identification in impurity assays.
